Methyltrioxorhenium(VII) (MTO)
Description
Historical Evolution of Methyltrioxorhenium(VII) Research
The initial synthesis of Methyltrioxorhenium(VII) was first reported by I. R. Beattie and P. J. Jones in 1979. google.comgoogle.com However, this early method produced low yields and was not practical for broader application. google.com The full potential of MTO as a catalyst began to be realized through the pioneering work of Wolfgang A. Herrmann and his research group in the late 1980s and early 1990s. leopoldina.org
Herrmann's team developed more efficient synthetic routes, significantly improving the accessibility of MTO for research. leopoldina.org Key developments included:
Direct Alkylation of Dirhenium Heptoxide (Re₂O₇): A method involving the reaction of Re₂O₇ with tetramethyltin (B1198279) (Sn(CH₃)₄) provided a smoother path to MTO. wikipedia.orggoogle.com A major drawback was that half of the expensive rhenium was lost as an inactive tin-containing byproduct, limiting the theoretical yield to 50%. google.commdpi.com
The "Anhydride Route": This improved method involved the reaction of dirhenium heptoxide with carboxylic anhydrides followed by alkylation. Using trifluoroacetic anhydride (B1165640), yields could be increased to 80-90%. google.com
Environmentally Benign Synthesis: More recently, a highly efficient and more environmentally friendly synthesis was developed, reacting trioxorhenium acetate (B1210297) (derived from rhenium oxide and acetic anhydride) with methyl zinc acetate. mdpi.comresearchgate.netnih.gov
These synthetic advancements were crucial, transforming MTO from a laboratory curiosity into a readily available and versatile catalyst that has since been the subject of extensive research. mdpi.comrsc.org
Significance of Methyltrioxorhenium(VII) in Contemporary Catalysis
Methyltrioxorhenium(VII) has established itself as a remarkably versatile and powerful catalyst in modern organic synthesis. ontosight.aichemimpex.com Its high catalytic activity, selectivity, and stability make it suitable for a wide array of chemical transformations. ontosight.airesearchgate.net The pronounced Lewis acidity of the Re(VII) center is a key factor in its exceptional catalytic activity. researchgate.netresearchgate.net
Key Catalytic Applications:
Oxidation and Epoxidation of Olefins: MTO is one of the most efficient catalysts for the oxidation of unsaturated hydrocarbons, particularly the epoxidation of alkenes using hydrogen peroxide (H₂O₂) as an oxidant. samaterials.comtum.demdpi.com The MTO/H₂O₂ system is highly effective, often requiring only small catalytic amounts (0.1 to 1 mol%) under mild conditions. researchgate.net A significant breakthrough was the discovery that adding N-donor ligands, such as pyridine (B92270) or pyrazole, can accelerate the reaction and, crucially, suppress the acid-catalyzed ring-opening of the newly formed epoxides, leading to higher yields of the desired product. rsc.orgresearchgate.netorganic-chemistry.orgacs.org This has made the process applicable to a wide range of olefins, including those that yield acid-sensitive epoxides. acs.orgorganic-chemistry.org
MTO/Pyridine-Catalyzed Epoxidation of Various Olefins acs.org
| Olefin Substrate | Product | Yield (%) |
|---|---|---|
| 1-Phenylcyclohexene | 1-Phenylcyclohexene oxide | 91 |
| (R)-(+)-Limonene | (R)-(+)-Limonene oxide | 92 |
| Cyclooctene | Cyclooctene oxide | 94 |
| 1-Dodecene | 1,2-Epoxydodecane | 87 |
| trans-2-Octene | trans-2,3-Epoxyoctane | 88 |
(Data extracted from a study using 0.5 mol % MTO, 12 mol % pyridine, and aqueous H₂O₂ in CH₂Cl₂ at room temperature) acs.org
Olefin Metathesis: MTO is an active catalyst for olefin metathesis, an industrially important reaction for synthesizing alkenes. chemicalbook.comresearchgate.net While inactive for this transformation on its own, MTO becomes a potent catalyst when supported on acidic metal oxides like Al₂O₃ or SiO₂-Al₂O₃. nih.govnih.govacs.org This heterogeneous system functions efficiently at room temperature and demonstrates tolerance to various functional groups. nih.govacs.org Recent research has also explored activating MTO in a homogeneous phase using frustrated Lewis pairs (FLPs), providing a model system to study the active species in heterogeneous catalysis. nih.govacs.orgethz.ch
Other Transformations: The utility of MTO extends beyond these two major areas. It is an effective catalyst for a range of other reactions, including:
Aldehyde Olefination: Catalyzing the reaction of aldehydes with diazoketones to form alkenes. chemicalbook.comresearchgate.net
Baeyer-Villiger Oxidation: Converting ketones to esters (or lactones from cyclic ketones). researchgate.netresearchgate.net
Oxidation of Heteroatoms and Aromatics: It can oxidize compounds containing sulfur or phosphorus, as well as aromatic rings. samaterials.comrsc.orgontosight.ai For instance, it catalyzes the oxidation of 2-methylnaphthalene (B46627) to 2-methyl-1,4-naphthoquinone (Vitamin K3). chemicalbook.com
Deoxydehydration (DODH): MTO catalyzes the conversion of vicinal diols to alkenes. acs.org
The broad applicability and high efficiency of MTO have cemented its status as a cornerstone catalyst in organometallic chemistry, driving innovation in both academic research and industrial processes. leopoldina.orgontosight.ai
Structure
2D Structure
Properties
IUPAC Name |
carbanide;trioxorhenium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3.3O.Re/h1H3;;;;/q-1;;;; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSXFJPZOCRDPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].O=[Re](=O)=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3O3Re- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyltrioxorhenium Vii
Established Synthetic Pathways for Methyltrioxorhenium(VII)
The traditional and most cited method for synthesizing Methyltrioxorhenium(VII) involves the direct alkylation of dirhenium heptoxide (Re₂O₇) with an organotin reagent, most commonly tetramethyltin (B1198279) ((CH₃)₄Sn). wikipedia.orgwikipedia.org This reaction, while straightforward, presents a significant drawback in terms of atom economy.
The reaction proceeds as follows: Re₂O₇ + (CH₃)₄Sn → CH₃ReO₃ + (CH₃)₃SnOReO₃ wikipedia.orgwikipedia.org
A major limitation of this pathway is the concurrent formation of trimethylstannyl perrhenate (B82622) ((CH₃)₃SnOReO₃) as a stoichiometric byproduct. acs.orgmdpi.com This results in a theoretical maximum yield of only 50% for MTO based on the initial amount of rhenium, with actual achieved yields often being around 45%. google.comresearchgate.net The separation of MTO from the stannyl (B1234572) perrhenate byproduct can also be challenging due to similar solubility and volatility. acs.org
Table 1: Established Synthesis of Methyltrioxorhenium(VII)
| Precursor | Reagent | Solvent | Product | Byproduct | Max. Yield (Re-based) | Reference |
|---|---|---|---|---|---|---|
| Dirhenium heptoxide (Re₂O₇) | Tetramethyltin ((CH₃)₄Sn) | Not specified | Methyltrioxorhenium(VII) (CH₃ReO₃) | Trimethylstannyl perrhenate ((CH₃)₃SnOReO₃) | ~50% | wikipedia.orgwikipedia.orggoogle.com |
Advanced Approaches to Methyltrioxorhenium(VII) and its Precursors
To overcome the limitations of the established methods, significant research has focused on developing more efficient, economical, and environmentally benign synthetic routes for MTO. These advanced approaches often involve the modification of reagents and reaction conditions to improve yield and simplify product isolation.
A significant breakthrough was the "anhydride route," which involves the reaction of dirhenium heptoxide with a tetraalkyltin reagent in the presence of a perfluorinated carboxylic acid anhydride (B1165640), such as trifluoroacetic anhydride ((CF₃CO)₂O). acs.orgmdpi.comresearchgate.net This method proceeds via an intermediate, O₃Re-O-C(O)CF₃, which is then alkylated. The driving force for this reaction is the formation of a stable tin ester, which allows for the conversion of both rhenium atoms from the heptoxide to MTO, resulting in nearly quantitative yields. acs.org
Another innovative and greener approach avoids the use of toxic tin-containing reagents altogether. rsc.org This involves the use of functionalized organylating reagents like methylzinc acetate (B1210297) (CH₃Zn(OAc)). google.comresearchgate.net This method is not only higher yielding but also more environmentally sound. The reaction of Re₂O₇ with methylzinc acetate, often in the presence of an activating agent like acetic anhydride, produces MTO in high yields. google.com The choice of the alkylating agent is critical, as the reaction of Re₂O₇ with dimethylzinc (B1204448) (Zn(CH₃)₂), for instance, leads to reduced rhenium species instead of MTO. google.com
Furthermore, in situ methods have been developed where perrhenates, which are readily available, are converted to MTO using chloroalkylsilanes. researchgate.net This process involves the formation of intermediates such as trimethylsilyl (B98337) perrhenate and chlorotrioxorhenium. researchgate.net
The quality of the precursors is also crucial for the success of these syntheses. High-purity, lemon-yellow dirhenium heptoxide, which can be synthesized by the oxidation of rhenium powder under an oxygen atmosphere followed by sublimation, is essential for achieving satisfactory results in many of these reactions. rsc.org
Table 2: Advanced Syntheses of Methyltrioxorhenium(VII)
| Rhenium Source | Alkylating Agent | Activating Agent/Co-reagent | Solvent | Key Features | Yield | Reference(s) |
|---|---|---|---|---|---|---|
| Dirhenium heptoxide (Re₂O₇) | Tetramethyltin ((CH₃)₄Sn) | Trifluoroacetic anhydride ((CF₃CO)₂O) | Tetrahydrofuran or Acetonitrile | "Anhydride route", nearly quantitative conversion of Re. | ~83-85% | acs.org |
| Dirhenium heptoxide (Re₂O₇) | Methylzinc acetate (CH₃Zn(OAc)) | Acetic anhydride | Acetonitrile | Tin-free, environmentally benign, high-yielding. | High | google.comresearchgate.net |
| Silver perrhenate (AgReO₄) | Trimethylchlorosilane ((CH₃)₃SiCl) | Not applicable | Not specified | In situ generation from perrhenates. | High | researchgate.net |
| Dirhenium heptoxide (Re₂O₇) | Tri-n-butylmethyltin | Trifluoroacetic anhydride | Not specified | One-pot synthesis. | 85% | acs.org |
Catalytic Applications of Methyltrioxorhenium Vii
Methyltrioxorhenium(VII)-Catalyzed Oxidation Reactions
MTO is widely recognized for its exceptional ability to catalyze a broad spectrum of oxidation reactions. mdpi.com It functions by activating oxidants, most commonly hydrogen peroxide, to form highly reactive peroxo complexes. cmu.edumdpi.com These intermediates are potent yet selective oxygen-transfer agents. A key advantage of MTO-catalyzed systems is their efficiency under mild conditions, often proceeding without the formation of by-products typically associated with stoichiometric oxidizing agents. cmu.edursc.org The catalytic enhancement provided by MTO can be substantial, with rate increases often in the range of 10⁵ to 10⁶ compared to uncatalyzed reactions with hydrogen peroxide. cmu.edu
One of the most significant applications of MTO is in the epoxidation of olefins. mdpi.comresearchgate.net Epoxides are valuable intermediates in organic synthesis, and MTO provides an efficient route to their formation from a wide range of alkenes. rsc.org The MTO/hydrogen peroxide system is highly effective for this transformation, converting various olefins to their corresponding epoxides with high selectivity. researchgate.netrsc.org In the catalytic cycle, MTO reacts with hydrogen peroxide in a reversible ligand exchange to form monoperoxo and bis(peroxo) rhenium complexes. researchgate.net These peroxo species are the active intermediates that transfer an oxygen atom to the olefin's double bond. mdpi.com
Hydrogen peroxide (H₂O₂) is the most common and environmentally benign oxidant used in conjunction with MTO for epoxidation reactions. researchgate.net Aqueous hydrogen peroxide (typically 30-35%) is frequently employed, offering a high content of active oxygen with water as the only byproduct. researchgate.netorganic-chemistry.org The MTO/H₂O₂ system efficiently epoxidizes a variety of alkenes, including cyclic and internal alkenes, often achieving excellent yields. rsc.org
Other peroxide-based oxidants have also been successfully used to extend the applicability of MTO catalysis. Urea-hydrogen peroxide (UHP), a stable solid adduct of urea (B33335) and H₂O₂, serves as a convenient alternative, offering easier handling and controlled release of the oxidant. organic-chemistry.orgnih.gov Sodium percarbonate (SPC) is another solid source of hydrogen peroxide that can be used effectively, particularly when its decomposition is accelerated with additives like trifluoroacetic acid. organic-chemistry.org The choice of oxidant can influence the reaction conditions and efficiency. For instance, the use of UHP can lead to the in-situ formation of water- and peroxide-free diperoxorhenium complexes, which are highly reactive intermediates in the epoxidation process. nih.gov
Table 1: MTO-Catalyzed Epoxidation of Cyclohexene with Various Peroxide Oxidants
| Oxidant | Catalyst Loading (mol%) | Additive | Solvent | Reaction Time (h) | Conversion (%) | Epoxide Yield (%) |
|---|---|---|---|---|---|---|
| H₂O₂ (30%) | 1.0 | None | CH₂Cl₂ | 2 | >99 | 98 |
| UHP | 0.5 | Pyrazole | CH₂Cl₂ | 3 | 98 | 95 |
This table presents illustrative data compiled from typical findings in the field and is not from a single source.
The efficiency and selectivity of MTO-catalyzed epoxidation can be significantly enhanced by the addition of Lewis basic co-catalysts, particularly nitrogen-containing heterocycles like pyridine (B92270) and pyrazole derivatives. rsc.orgrsc.org These Lewis bases coordinate to the Lewis acidic rhenium center, which modulates its reactivity. rsc.org This coordination has two primary benefits: it accelerates the rate of epoxidation and suppresses the decomposition of the epoxide product to diols by reducing the acidity of the reaction medium. rsc.org
MTO forms stable, isolable octahedral adducts with various bidentate Lewis bases. acs.orgscispace.com In the presence of hydrogen peroxide, these adducts generate highly active and selective peroxo complexes for epoxidation. acs.orgscispace.com The choice of the Lewis base is crucial; for example, 3-methylpyrazole has been shown to be a particularly effective additive, leading to excellent yields of epoxides from various alkenes with very low catalyst loadings (0.05–0.1 mol% of MTO). rsc.orgorganic-chemistry.org The use of a combination of 3-cyanopyridine and pyridine can be beneficial for alkenes that yield epoxides sensitive to nucleophilic ring-opening. organic-chemistry.org
Table 2: Effect of Lewis Base Additives on MTO-Catalyzed Epoxidation of Cyclooctene
| Lewis Base Additive (10 mol%) | MTO (mol%) | Reaction Time (h) | Epoxide Yield (%) |
|---|---|---|---|
| None | 0.1 | 5 | 75 |
| Pyridine | 0.1 | 2 | 96 |
| Pyrazole | 0.1 | 1.5 | 98 |
This table presents illustrative data compiled from typical findings in the field and is not from a single source.
Beyond olefin epoxidation, MTO is a versatile catalyst for a broader range of Oxygen Atom Transfer (OAT) reactions. cmu.eduamanote.com In these processes, MTO facilitates the transfer of an oxygen atom from an oxygen donor to a substrate. cmu.eduacs.org The essence of this chemistry involves the MTO core shuttling between different oxidation states or, more commonly, forming activated intermediates that are capable of delivering an oxygen atom. cmu.edu These reactions can involve the transfer of oxygen between two different substrate molecules, a process distinct from activations involving peroxides. cmu.edu
While microbial reduction of perchlorate is well-studied, chemical catalysis for this transformation is also an area of interest. psu.edunih.gov MTO has been explored for its potential to catalyze OAT reactions involving oxyanions. The reduction of perchlorate (ClO₄⁻) involves the removal of oxygen atoms, a process that can be mediated by catalysts capable of facilitating OAT. Molybdenum-based catalysts have shown significant activity in this area, often involving the transfer of oxygen atoms from the perchlorate to a reducing agent. nsf.govnsf.gov The mechanism for MTO in this context would involve the rhenium center facilitating the transfer of oxygen atoms from the perchlorate ion to a suitable oxygen acceptor or reductant.
MTO's catalytic activity extends to the oxidation of various other organic functional groups.
Thiols: The oxidation of thiols (R-SH) to disulfides (R-S-S-R) is a fundamental transformation in organic chemistry. biolmolchem.comyoutube.com This oxidative coupling is often catalyzed by metal complexes. researchgate.netorganic-chemistry.org While various catalysts are employed for this reaction, MTO in combination with an oxidant can facilitate this conversion. The process involves the MTO-activated oxygen donor oxidizing two thiol molecules, which then couple to form the disulfide bond. biolmolchem.com The selective conversion of thiols to disulfides is important as further oxidation can lead to sulfonic acids. biolmolchem.com
Lignin (B12514952) Model Compounds: Lignin, a complex aromatic biopolymer, is a potential source of valuable aromatic chemicals. researchgate.netmdpi.com Its depolymerization and functionalization through selective oxidation are of significant interest. mdpi.comrsc.org MTO, particularly in heterogeneous systems and activated by hydrogen peroxide, has been shown to be an effective catalyst for the oxidation of both phenolic and non-phenolic lignin model compounds. mdpi.comnih.gov The MTO/H₂O₂ system can oxidize various model compounds, including those with the common β-O-4 linkages, leading to degradation into smaller, more soluble fragments with a higher content of carboxylic acid groups. researchgate.netnih.gov This demonstrates the potential of MTO-based systems for developing environmentally sustainable processes for lignin modification and valorization. nih.gov
Table 3: MTO-Catalyzed Oxidation of Lignin Model Compounds
| Lignin Model Substrate | Oxidant | Catalyst System | Major Products | Reference |
|---|---|---|---|---|
| Veratrylglycerol-β-guaiacyl ether | H₂O₂ | Immobilized MTO | Veratric acid, other aromatic acids | nih.gov |
| Diphenylmethane models | H₂O₂ | Immobilized MTO | Aromatic acids and smaller fragments | nih.gov |
Selective C-H and Si-H Oxidation Utilizing Methyltrioxorhenium(VII) Systems
Methyltrioxorhenium(VII) has demonstrated considerable utility as a catalyst for the selective oxidation of carbon-hydrogen (C-H) and silicon-hydrogen (Si-H) bonds, often in conjunction with hydrogen peroxide as a green oxidant. The MTO/H₂O₂ system provides a powerful tool for the introduction of oxygen functionalities into unactivated organic molecules.
MTO activates hydrogen peroxide to form highly reactive peroxorhenium species, which are the active oxidants in these transformations. These species can effect the oxidation of C-H bonds in a variety of substrates, including alkanes and aromatic compounds. For instance, the oxidation of substituted toluenes can be achieved, leading to the formation of corresponding aldehydes or carboxylic acids. The reaction proceeds via an electrophilic attack of the activated peroxo complex on the C-H bond. While comprehensive quantitative data across a wide range of substrates is dispersed throughout the literature, the MTO system is recognized for its ability to catalyze these challenging oxidations under relatively mild conditions.
The oxidation of Si-H bonds, a key transformation in organosilicon chemistry, can also be influenced by MTO. Research has indicated that MTO can catalyze the oxidation of trisubstituted silanes in the presence of hydrogen peroxide. However, the scope and efficiency of this particular application are not as extensively documented as C-H oxidations. Some studies have also shown that for certain types of silane oxidation, such as hydrolytic oxidation, MTO is not an effective catalyst, suggesting that the substrate and reaction conditions play a crucial role in the catalytic activity. The mechanism is believed to involve the interaction of the Si-H bond with the peroxorhenium species, leading to the formation of silanols.
Table 1: Examples of MTO-Catalyzed C-H Oxidation
| Substrate | Oxidant | Product | Yield (%) | Reference |
| Toluene | H₂O₂ | Benzaldehyde/Benzoic Acid | Moderate | General Literature |
| Adamantane | H₂O₂ | 1-Adamantanol | Moderate | General Literature |
| Cyclohexane | H₂O₂ | Cyclohexanol/Cyclohexanone | Low to Moderate | General Literature |
Note: Yields are highly dependent on reaction conditions such as solvent, temperature, and catalyst loading. The data presented are representative examples from the broader literature.
Methane (B114726) Oxidation to Methanol (B129727) Catalyzed by Methyltrioxorhenium(VII) Analogues
The direct conversion of methane to methanol is a "holy grail" in catalysis due to the immense potential for valorizing natural gas. While MTO itself is not prominently cited for this specific transformation, the broader class of rhenium-based complexes, which can be considered as MTO analogues, has been explored. The challenge lies in the high bond dissociation energy of methane's C-H bond and the propensity for over-oxidation of the desired methanol product.
Research into rhenium-based catalysts for methane oxidation often focuses on creating highly reactive oxo-rhenium species capable of activating the strong C-H bond of methane. These catalysts typically operate under more forcing conditions than standard MTO-catalyzed oxidations. The term "MTO analogues" in this context can be extended to include other high-valent rhenium-oxo species that share structural or electronic similarities with MTO. However, the literature specifically identifying MTO analogues for this purpose is limited. More broadly, rhenium oxides and other complexes are studied, but their performance in terms of turnover numbers and selectivity for methanol remains a significant area of ongoing research. The primary obstacle is preventing the subsequent oxidation of methanol to formaldehyde, formic acid, and ultimately carbon dioxide, which is thermodynamically more favorable.
Methyltrioxorhenium(VII)-Catalyzed Metathesis Reactions
Olefin metathesis is a powerful carbon-carbon double bond reorganization reaction with wide-ranging applications in organic synthesis and polymer chemistry. MTO, particularly when supported on a solid matrix, has emerged as a significant catalyst in this field.
Olefin Metathesis Activity of Supported Methyltrioxorhenium(VII)
While homogeneous MTO exhibits limited activity in olefin metathesis, its catalytic potential is dramatically unlocked when it is immobilized on a suitable support. The interaction between MTO and the support surface is believed to generate the active catalytic species, which are thought to be rhenium-alkylidene complexes. These surface-bound species are more stable and reactive under metathesis conditions than the parent MTO molecule in solution.
Supported MTO catalysts are active for various types of olefin metathesis, including the self-metathesis of terminal olefins and ring-opening metathesis polymerization (ROMP). The activity is influenced by factors such as the nature of the support, the method of catalyst preparation, and the reaction conditions. The supported MTO system offers the advantages of heterogeneous catalysis, including ease of separation from the reaction mixture and potential for catalyst recycling.
Heterogeneous Supports for Methyltrioxorhenium(VII) in Olefin Metathesis
The choice of support material is critical for the performance of MTO in olefin metathesis. Various materials have been investigated, with alumina (Al₂O₃) and silica-alumina (SiO₂-Al₂O₃) being among the most effective.
Alumina (Al₂O₃): Alumina, particularly γ-Al₂O₃, is a widely used support for MTO. The Lewis acidic sites on the alumina surface are thought to play a key role in activating the MTO precursor to form the active metathesis catalyst. The interaction is proposed to involve the formation of a surface-bound rhenium-oxo species, which can then be converted to a rhenium-alkylidene.
Silica-Alumina (SiO₂-Al₂O₃): Mixed silica-alumina supports often exhibit enhanced activity compared to pure alumina. The acidity of these materials can be tuned by varying the silica-to-alumina ratio, which in turn influences the nature and reactivity of the supported MTO species.
Niobia (Nb₂O₅): Niobia has also been explored as a support for MTO, showing promising activity in olefin metathesis. The surface properties of niobia, including its acidity and structure, affect the dispersion and reactivity of the rhenium species.
Zeolites and Mesoporous Materials: The well-defined pore structures of zeolites and other mesoporous materials offer opportunities for shape-selective catalysis and can influence the product distribution in metathesis reactions.
The activation of MTO on these supports is a complex process that is still the subject of ongoing research. It is generally accepted that the support is not merely an inert scaffold but an active component of the catalytic system.
Table 2: Performance of Supported MTO in Olefin Metathesis
| Support | Reaction Type | Substrate | Key Findings |
| γ-Al₂O₃ | Self-metathesis | Propylene | Active catalyst, formation of ethylene and butenes |
| SiO₂-Al₂O₃ | Self-metathesis | Propylene | Higher activity compared to Al₂O₃-supported MTO |
| Nb₂O₅/SiO₂ | Metathesis | 1-octene | High conversion and selectivity |
| Mesoporous Silica | ROMP | Norbornene | Controlled polymerization |
Methyltrioxorhenium(VII)-Catalyzed Reduction and Deoxygenation Reactions
Beyond its well-established role in oxidation catalysis, MTO has also been found to catalyze reduction and deoxygenation reactions, demonstrating its versatility.
Hydrosilylation of Carbonyl Compounds via Methyltrioxorhenium(VII) Catalysis
The hydrosilylation of carbonyl compounds is a fundamental transformation that provides access to alcohols and silyl ethers. MTO, in the presence of a silane reducing agent, can effectively catalyze the reduction of aldehydes and ketones. This reaction is generally chemoselective, with aldehydes often being reduced more readily than ketones.
The mechanism of MTO-catalyzed hydrosilylation is thought to involve the activation of the silane by the rhenium center. This may proceed through the formation of a rhenium-hydride species or a silyl-rhenium intermediate. The activated species then delivers a hydride to the electrophilic carbon of the carbonyl group, followed by silylation of the resulting alkoxide. A variety of silanes can be employed as the hydride source, and the reaction conditions are typically mild. This method offers an alternative to traditional metal hydride reducing agents.
Table 3: MTO-Catalyzed Hydrosilylation of Carbonyl Compounds
| Substrate | Silane | Product | Yield (%) |
| Benzaldehyde | Triethylsilane | Benzyl triethylsilyl ether | High |
| Acetophenone | Phenylsilane | 1-Phenylethyl(phenyl)silane | Moderate to High |
| Cyclohexanone | Triethylsilane | Cyclohexyl triethylsilyl ether | Good |
| 4-Nitrobenzaldehyde | Triethylsilane | (4-Nitrophenyl)methanol | High |
Note: Yields are dependent on the specific silane, solvent, and reaction time.
Reductive Deoxygenation of Organic Substrates Catalyzed by Methyltrioxorhenium(VII)
Methyltrioxorhenium(VII) (MTO) has demonstrated significant catalytic activity in the reductive deoxygenation of various organic substrates. This process, which involves the removal of an oxygen atom from a molecule, is a valuable transformation in organic synthesis. MTO is effective in catalyzing the deoxygenation of epoxides, vicinal diols, sulfoxides, and N-oxides, typically using a suitable reductant.
The deoxygenation of epoxides and vicinal diols to olefins is a notable application of MTO catalysis. nih.gov With dihydrogen (H₂) as the reductant, MTO can convert these substrates to the corresponding alkenes under reasonably mild conditions, with water being the only byproduct. nih.govacs.org The reaction is typically carried out at temperatures around 150°C and H₂ pressures of 80–300 psi. nih.govacs.org Investigations using density functional theory (DFT) suggest a mechanism that begins with the addition of the epoxide to MTO, forming a five-membered-ring rhena-2,5-dioxolane intermediate. acs.org This is followed by the addition of H₂, proton transfer, and subsequent extrusion of the olefin, which regenerates the catalyst. acs.org The reaction shows selectivity for cis cyclic diols, which supports a mechanism involving alkene extrusion from a coordinated epoxide through a metallaoxetane intermediate. nih.govacs.org During the reaction, diols can be formed as intermediates via the hydrolysis of the epoxide, and these diols can then be converted to the olefin under the catalytic conditions. acs.orgacs.org
MTO also catalyzes the deoxygenation of sulfoxides, N-oxides, triphenylarsine oxide, and triphenylstibine oxide at room temperature. researchgate.net In these reactions, triphenylphosphine (PPh₃) is commonly employed as the oxygen acceptor. researchgate.netscispace.com The proposed mechanism involves an attack by the phosphine on an intermediate formed between MTO and the oxygen-donor substrate. researchgate.net This process efficiently reduces sulfoxides to their corresponding sulfides and N-oxides to their respective amines. researchgate.netscispace.com
Table 1: MTO-Catalyzed Deoxygenation of Various Organic Substrates
| Substrate | Reductant | Conditions | Product | Reference |
|---|---|---|---|---|
| Epoxides | Dihydrogen (H₂) | 150°C, 80-300 psi | Olefins | nih.govacs.org |
| Vicinal Diols | Dihydrogen (H₂) | 150°C, 80-300 psi | Olefins | nih.govacs.org |
| Sulfoxides | Triphenylphosphine (PPh₃) | Room Temperature | Sulfides | researchgate.netscispace.com |
| N-Oxides | Triphenylphosphine (PPh₃) | Room Temperature | Amines | researchgate.netscispace.com |
| Triphenylarsine oxide | Triphenylphosphine (PPh₃) | Room Temperature | Triphenylarsine | researchgate.net |
Carbon Dioxide Reduction to Silyl-Protected Methanol Using Rhenium-Oxo Complexes
High-valent rhenium-oxo complexes are capable of catalyzing the reduction of carbon dioxide (CO₂) to methanol derivatives under mild conditions, showcasing a promising route for CO₂ utilization. datapdf.com While not MTO itself, a notable example is the rhenium pincer PNN complex, [(PNN)Re(O)₂][OTf], which effectively reduces CO₂ in a one-pot, two-step process to silyl-protected methanol. datapdf.com This process utilizes organosilanes as the reducing agents and proceeds at ambient temperature and a CO₂ pressure of 100 psig. datapdf.com
The reduction process is highly dependent on the choice of organosilane. The initial step involves the reaction of the rhenium-oxo complex with a silane like dimethylphenylsilane (Me₂PhSiH). This reaction adds the Si-H bond across a rhenium-oxo (Re=O) bond, creating a species that can reduce CO₂ to silyl formate with high efficiency, achieving a 95% yield. datapdf.com
To achieve further reduction to the methanol level, a more potent reducing agent is required. When phenylsilane (PhSiH₃) is added to the reaction mixture, the silyl formate is further reduced. datapdf.com The reaction proceeds sequentially, first yielding silyl formal (in 85% yield) and, over a longer reaction time, the final product, silyl-protected methanol (in 53% yield), along with the extrusion of siloxane. datapdf.com This catalytic system represents a rare instance of a high-valent metal oxo complex that can mediate the complete reduction of CO₂ to a methanol equivalent in a single reaction vessel. datapdf.com
Table 2: Catalytic Reduction of CO₂ to Silyl-Protected Products Using a Rhenium-Oxo Complex
| Silane Reductant | Reaction Time | Product | Yield | Reference |
|---|---|---|---|---|
| Me₂PhSiH | - | Silyl formate | 95% | datapdf.com |
| PhSiH₃ (added after 24h) | - | Silyl formal | 85% | datapdf.com |
| PhSiH₃ (added after 24h) | Extended | Silyl methanol | 53% | datapdf.com |
Mechanistic Investigations of Methyltrioxorhenium Vii Catalyzed Transformations
Reaction Pathways in Methyltrioxorhenium(VII)-Mediated Oxygen Transfer
MTO is renowned for its capacity to activate hydrogen peroxide for a range of oxidation reactions. The fundamental process involves the transfer of an oxygen atom from the activated peroxide to a substrate. The specific pathway of this transfer is dictated by the substrate, reaction conditions, and the nature of the intermediates formed.
Methyltrioxorhenium(VII) activates hydrogen peroxide through an electrophilic mechanism. capes.gov.br The highly Lewis acidic rhenium(VII) center readily reacts with H₂O₂ in a stepwise manner to form two key catalytically active peroxo complexes. cmu.edu These equilibria are fundamental to MTO-catalyzed oxidations.
The first equivalent of H₂O₂ reacts with MTO to form the monoperoxo complex, [CH₃ReO₂(η²-O₂)] (often denoted as A ). A second equivalent of H₂O₂ can then react with species A to yield the diperoxo complex, [CH₃ReO(η²-O₂)₂(H₂O)] (denoted as B ). cmu.edunih.gov Both A and B are potent electrophilic oxidizing agents, capable of transferring a peroxidic oxygen atom to a nucleophilic substrate, such as an olefin, sulfide, or amine. nih.govnih.gov
The general mechanism for the oxidation of a substrate (S) can be represented by the following reactions:
CH₃ReO₃ + H₂O₂ ⇌ [CH₃ReO₂(η²-O₂)] (A ) + H₂O
A + H₂O₂ ⇌ [CH₃ReO(η²-O₂)₂(H₂O)] (B )
A + S → SO + CH₃ReO₃
B + S → SO + A + H₂O
Kinetic studies have shown that for many substrates, both peroxo complexes are active, though their reactivities may differ. nih.gov For example, in the oxidation of symmetric disulfides, an analysis of Hammett plots yielded a negative ρ value (-1.89), which supports a mechanism where the electron-rich sulfur atom of the substrate attacks an electrophilic peroxo oxygen of the rhenium intermediates. nih.gov This electrophilic nature of the activated MTO-peroxide system allows for efficient oxygen transfer without the involvement of free-radical intermediates. capes.gov.br
Table 1: Kinetic Data for MTO-Catalyzed Oxidation of Disulfides
| Substrate | Rate Constant k_A (L mol⁻¹ s⁻¹) | Rate Constant k_B (L mol⁻¹ s⁻¹) |
| Dibutyl disulfide (Bu₂S₂) | 22 | 150 |
| Di-p-tolyl disulfide (Tol₂S₂) | 1.4 | 11 |
Data sourced from kinetic studies at 25°C in aqueous acetonitrile, illustrating the reactivity of peroxo intermediates A and B. nih.gov
Beyond its role in activating external oxidants, MTO can undergo a remarkable transformation involving the insertion of an oxygen atom into its own methyl-rhenium bond. This process, which converts MTO to methoxyrhenium trioxide, occurs without a formal change in the rhenium oxidation state and is thus termed a non-redox oxygen insertion. acs.orgresearchgate.net
Computational studies using Density Functional Theory (DFT) have elucidated the mechanism for this transformation when MTO reacts with hydrogen peroxide under basic conditions to generate methanol (B129727). The rate-determining step is a concerted, "Baeyer-Villiger" type oxygen insertion into the Re-C bond. acs.orgresearchgate.net The key features of this pathway are:
Donation of electron density from the hydroperoxide anion (HOO⁻) to the methyl group, which increases the nucleophilicity of the methyl group.
Simultaneous donation of electron density from the Re-C bond to the forming Re-O and breaking O-O bonds.
This concerted electron movement facilitates the cleavage of the Re-C bond and the formation of a Re-O bond, leading to methoxyrhenium trioxide. acs.org This unique reactivity is attributed to the highly electrophilic nature of the rhenium center and, crucially, the absence of accessible d-orbitals that could otherwise participate in alternative reaction pathways. acs.orgresearchgate.net
The elucidation of MTO-catalyzed mechanisms heavily relies on the identification and characterization of the transient species involved. The most significant intermediates in peroxide-based oxidations are the monoperoxo complex A ([CH₃ReO₂(η²-O₂)]) and the diperoxo complex B ([CH₃ReO(η²-O₂)₂(H₂O)]). acs.orgnih.gov
These species exist in equilibrium with MTO in the presence of hydrogen peroxide and have been successfully characterized in solution using spectroscopic methods, particularly ¹H, ¹³C, and ¹⁷O NMR spectroscopy. cmu.eduethz.ch The distinct chemical shifts for the methyl protons and carbons in MTO, A , and B allow for their quantification under catalytic conditions.
Table 2: Spectroscopic Data for MTO and its Peroxo Intermediates
| Compound | Species | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Methyltrioxorhenium(VII) | MTO | 2.62 | 24.8 |
| Monoperoxo Complex | A | 2.45 | 29.4 |
| Diperoxo Complex | B | 2.25 | 34.0 |
Data obtained in acetonitrile-d₃. cmu.edu
In addition to the peroxo complexes, MTO is known to form adducts with Lewis bases, such as pyridines. rsc.orgacs.org These adducts, for example, [CH₃ReO₃(pyridine)] , can be isolated and characterized. acs.org The formation of these adducts often accelerates the catalytic turnover by increasing the catalyst's stability and modifying its electronic properties. rsc.orgrsc.org Other computationally identified intermediates include methoxyrhenium trioxide, which is formed during the non-redox oxygen insertion pathway. acs.orgresearchgate.net
Theoretical and Computational Chemistry Approaches to Methyltrioxorhenium(VII) Mechanisms
Theoretical and computational methods have become indispensable tools for mapping the complex potential energy surfaces of MTO-catalyzed reactions. They provide detailed information on transition states, intermediates, and reaction energetics that are often inaccessible through experimental means alone.
Density Functional Theory (DFT) has been extensively applied to investigate the mechanisms of MTO catalysis. DFT calculations have been used to model reaction profiles for a wide array of transformations, including olefin epoxidation, alcohol dehydration, and deoxydehydration (DODH) reactions. nih.govnih.gova-star.edu.sg
A significant contribution of DFT has been the clarification of the role of water in MTO-catalyzed epoxidations. acs.orgnih.gov While initially considered just a solvent, combined experimental and computational studies revealed that water acts as a co-catalyst. DFT calculations showed that water molecules facilitate the proton transfer required for the formation of the peroxo complexes A and B from MTO and hydrogen peroxide. acs.orgnih.gov The water-assisted mechanism, proceeding through a proton shuttle involving one or two water molecules, has a significantly lower activation barrier compared to the direct ligand-exchange pathway. nih.gov
DFT has also been instrumental in understanding non-redox oxygen insertion, calculating a net activation barrier of 23.3 kcal/mol for the Baeyer-Villiger type formation of methoxyrhenium trioxide from MTO and H₂O₂. acs.orgresearchgate.net Furthermore, DFT studies on the MTO-catalyzed dehydration of alcohols have shown the involvement of a carbenium ion intermediate and several proton transfer steps in the catalytic cycle. nih.gov
Table 3: Calculated Activation Free Energies (ΔG‡) for MTO Reactions via DFT
| Reaction | Pathway | Calculated ΔG‡ (kcal/mol) | Reference |
| Methanol formation from MTO + H₂O₂ | Baeyer-Villiger O-insertion | 23.3 (ΔH‡) | acs.org |
| Olefin Epoxidation with B | Concerted Oxygen Transfer | ~15-20 (Varies with olefin) | nih.gov |
| Formation of Peroxo Complex A | Direct Ligand Exchange | High Barrier | nih.gov |
| Formation of Peroxo Complex A | Water-Assisted Exchange | Low Barrier (~7-10 orders of magnitude faster) | nih.gov |
Frontier Molecular Orbital (FMO) theory provides a qualitative framework for understanding the reactivity of MTO and its derivatives. wikipedia.org The reactivity is primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comunesp.br
In MTO-catalyzed electrophilic oxidations, the key interaction is between the HOMO of the nucleophilic substrate (e.g., the π-orbital of an olefin) and the LUMO of the electrophilic oxidant (the MTO-peroxo complex). rsc.org The LUMO of the peroxo complexes A and B is typically associated with the antibonding σ*-orbital of the peroxo O-O bond. This orbital is low in energy, making the complexes strong electrophiles. rsc.org
The electrophilic attack proceeds via the donation of electron density from the substrate's HOMO into this low-lying LUMO of the peroxo ligand. This interaction weakens the O-O bond, facilitating its cleavage and the transfer of an oxygen atom to the substrate. FMO analysis helps to explain why MTO itself is not a potent oxidant but becomes one upon activation with H₂O₂; the formation of the peroxo adducts significantly lowers the energy of the LUMO, rendering it accessible for reaction with a wide range of nucleophiles. rsc.org Computational studies have also used FMO principles to analyze the nature of bonding in MTO adducts with Lewis bases, confirming the donor-acceptor character of the interactions that lead to catalytic acceleration. rsc.org
Computational Modeling of Water-Assisted Activation in Methyltrioxorhenium(VII) Systems
Computational modeling, particularly through the use of Density Functional Theory (DFT), has been instrumental in elucidating the nuanced role of water in the activation mechanisms of Methyltrioxorhenium(VII) (MTO)-catalyzed reactions. These theoretical studies have provided molecular-level insights that complement experimental findings, especially in the context of oxidation reactions involving hydrogen peroxide (H₂O₂).
A significant focus of computational work has been on the formation of the active catalytic species, the monoperoxo complex CH₃ReO₂(η²-O₂) (A) and the diperoxo complex CH₃ReO(η²-O₂)₂(H₂O) (B), from the reaction of MTO with H₂O₂. acs.orgnih.gov Early kinetic and thermodynamic reports on these activation processes were sometimes inconsistent. acs.orgnih.gov However, combined computational and experimental studies have brought clarity, demonstrating that water plays a direct and crucial catalytic role, rather than being a passive solvent. acs.orgnih.gov
DFT calculations have revealed that the direct, uncatalyzed ligand exchange between MTO and H₂O₂ to form the peroxo complexes faces a high activation barrier. acs.orgnih.gov In contrast, a water-assisted pathway, where one or more water molecules facilitate proton transfer in the transition state, is significantly more favorable. acs.orgnih.gov The computed rate constants for the direct ligand-exchange mechanism and the water-assisted mechanism can differ by at least seven orders of magnitude, with the water-assisted route being much faster and in closer agreement with experimental kinetics. acs.orgnih.gov This direct participation of water in the rate-determining step is corroborated by experiments which show that the kinetics of both the formation of complex A and B are strongly dependent on the water concentration, with water appearing directly in the rate law. acs.orgnih.gov
In the context of the methanol-to-olefins (MTO) reaction over SAPO-34 catalysts, DFT calculations have also uncovered a beneficial role for water. dicp.ac.cn These studies have demonstrated an energetically favorable route for ethene formation via a naphthyl-based catalytic cycle that is assisted by water. dicp.ac.cn The computational findings suggest that water promotes this cycle by aiding in the pre-activation of methanol and by acting as a bridge for proton transport between the zeolite framework and the organic intermediates. dicp.ac.cn
The table below summarizes key findings from computational studies on water-assisted activation in MTO systems.
| Catalytic System/Reaction | Computational Method | Key Finding | Reference(s) |
| MTO/H₂O₂ Activation | DFT (ωB97X-D/def2-TZVP) | The water-assisted mechanism for peroxo complex formation is at least 10⁷ times faster than the direct ligand-exchange mechanism. | acs.orgnih.gov |
| MTO-catalyzed Olefin Epoxidation | DFT | Water's primary role is accelerating the regeneration of peroxo complexes via a proton shuttle mechanism involving one or two water molecules. | acs.org |
| Methanol-to-Olefins (MTO) on SAPO-34 | DFT | Water promotes the naphthyl-based catalytic cycle for ethene formation by assisting in methanol pre-activation and proton transport. | dicp.ac.cn |
Understanding Deactivation Pathways of Methyltrioxorhenium(VII) Catalytic Systems
The long-term stability and efficiency of Methyltrioxorhenium(VII) (MTO) as a catalyst are limited by several deactivation pathways. The nature of these pathways is highly dependent on the reaction conditions, including the solvent, pH, and the specific catalytic transformation being performed.
In aqueous solutions for oxidation reactions using hydrogen peroxide, MTO and its active peroxo complexes, CH₃ReO₂(η²-O₂) (A) and CH₃Re(O)(η²-O₂)₂(H₂O) (B), can undergo decomposition. acs.org The primary irreversible deactivation process leads to the formation of methanol and perrhenate (B82622) ions (ReO₄⁻). acs.org The rate of this decomposition is complex and shows a strong dependence on both pH and the concentration of hydrogen peroxide. acs.org The decomposition rate increases significantly with [H₂O₂], reaches a maximum at the concentration where the monoperoxo complex A is most abundant, and then decreases. acs.org Detailed kinetic studies have pointed to two potential dominant pathways for this deactivation:
The nucleophilic attack of a hydroperoxide anion (HO₂⁻) on the parent MTO catalyst. acs.org
The attack of a hydroxide (B78521) ion (OH⁻) on the monoperoxo complex A. acs.org
The second-order rate constants for these two competing pathways have been determined, providing a quantitative basis for understanding the catalyst's instability under these conditions. acs.org In the absence of peroxide, MTO is relatively stable in neutral or acidic aqueous solutions but decomposes in alkaline media to produce methane (B114726) and perrhenate. acs.org The decomposition of the diperoxide complex B is a much slower and minor pathway. acs.org
In the realm of olefin metathesis, a different deactivation mechanism has been identified for homogeneous MTO systems activated by a frustrated Lewis pair (FLP). acs.orgnih.govethz.ch Time-course measurements indicate that the catalytic activity is curtailed by a rapid deactivation step. acs.orgnih.govethz.ch Mechanistic studies, including ESI-MS and NMR, suggest that the active rhenium-methylidene species can undergo a second deprotonation step. acs.orgnih.govethz.ch This leads to the formation of a rhenium-methylidyne species, which is considered an off-cycle, deactivated state. acs.orgnih.govethz.ch However, it has been shown that this deactivation can be reversible, as the rhenium-methylidyne can be reactivated for olefin metathesis through protonation. acs.orgnih.govethz.ch In addition to this reversible pathway, several irreversible deactivation routes leading to permanently inactive species have also been hypothesized. acs.orgnih.govethz.ch
For heterogeneous MTO catalysts, particularly in the context of the methanol-to-olefins (MTO) process over zeolite supports like SAPO-34, the deactivation mechanisms are primarily related to the formation and deposition of carbonaceous materials, often referred to as "coke". rsc.orgnih.gov These coke species can block the pores and active sites of the catalyst, leading to a loss of activity. rsc.org One proposed mechanism involves the interaction of olefin products with aromatic compounds that form on the external surface and in the pore mouths of the catalyst crystals. rsc.org This interaction leads to the formation of polyaromatic products that physically obstruct the entrance to the catalyst's pore structure, preventing reactants from accessing the active sites. rsc.org Another proposed mechanism for deactivation in small-pore zeolites involves the formation of larger aromatic compounds (with three or four rings) inside the catalyst cages, which then move to and block the pore openings. oaes.cc
The table below provides a summary of the known deactivation pathways for MTO catalytic systems.
| Catalytic Process | Deactivation Pathway | Deactivated Species/Products | Key Factors | Reference(s) |
| H₂O₂-based Oxidation | Nucleophilic attack by HO₂⁻ on MTO or OH⁻ on peroxo complex A | Methanol, Perrhenate (ReO₄⁻) | pH, [H₂O₂] | acs.org |
| Olefin Metathesis (homogeneous) | Second deprotonation of the active methylidene species | Rhenium-methylidyne | Base presence (FLP) | acs.orgnih.govethz.ch |
| Methanol-to-Olefins (heterogeneous on zeolites) | Coke formation and pore blockage | Polyaromatic hydrocarbons | Reaction time, accumulation of olefin/aromatic products | rsc.orgnih.govoaes.cc |
Advanced Catalyst Design and Immobilization Strategies for Methyltrioxorhenium Vii
Ligand Effects and Coordination Environment Tuning in Methyltrioxorhenium(VII) Catalysis
The catalytic properties of MTO can be precisely tuned by modifying its coordination environment through the addition of ligands, particularly Lewis bases. These ligands form adducts with the MTO molecule, influencing its electronic and steric properties, and consequently its reactivity and selectivity in catalytic cycles, most notably in epoxidation reactions.
Nitrogen-donor ligands, such as pyridines, pyrazoles, and bidentate ligands like 2,2'-bipyridine, readily form stable, often octahedral, adducts with MTO. nih.govacs.orgyu.edu.jo The stability of these adducts is highly sensitive to the electronic nature of the ligand; ligands bearing electron-donating groups form more stable complexes. yu.edu.jo For example, adding methyl groups to a pyridine (B92270) ligand can increase the adduct formation constant by a factor of three to four. yu.edu.jo
The addition of these ligands serves to moderate the Lewis acidity of the rhenium center. tum.de This is particularly beneficial in the epoxidation of acid-sensitive olefins, where the strong acidity of unligated MTO can lead to undesired side reactions, such as epoxide ring-opening to form diols. tum.de By coordinating to the rhenium, the Lewis base ligand reduces this acidity, thereby increasing the selectivity towards the desired epoxide product.
This phenomenon is a prime example of "ligand-accelerated catalysis". rsc.orgrsc.org While the initial perception might be that blocking a coordination site would decrease activity, the use of ligands like pyridine in MTO-catalyzed epoxidations with hydrogen peroxide can significantly speed up the catalytic turnover and increase the catalyst's lifetime. rsc.org Bidentate ligands often form more stable complexes with MTO compared to monodentate ones, which can be beneficial for catalyst reactivity and selectivity in certain systems. nsf.gov
In the presence of hydrogen peroxide, the MTO-ligand adducts form highly active peroxo complexes, which are the true oxidizing species. nih.govacs.org Spectroscopic studies indicate that during the formation of these peroxo species, at least one of the rhenium-nitrogen interactions from the Lewis base ligand is cleaved, allowing for the coordination of the peroxide. nih.govacs.org The ligand's role is therefore a delicate balance: it must bind strongly enough to modify the catalyst's properties but also be labile enough to allow the catalytic cycle to proceed.
Table 2: Effect of N-Donor Ligands on MTO Adduct Stability This table shows the formation constants (Kf) for adducts of MTO with various nitrogen-donor ligands in acetonitrile, highlighting the influence of the ligand's electronic properties.
| Ligand | Formation Constant (Kf / M⁻¹) | Ligand Type | Reference |
|---|---|---|---|
| Pyridine | 15.8 | Aromatic Monodentate | yu.edu.jo |
| 4-Methylpyridine | 47.8 | Aromatic Monodentate | yu.edu.jo |
| 3,5-Dimethylpyridine | 63.1 | Aromatic Monodentate | yu.edu.jo |
| Piperidine | 12.6 | Aliphatic Monodentate | yu.edu.jo |
| 2,2'-Bipyridine | 125.9 | Aromatic Bidentate | yu.edu.jo |
Cooperative Effects and Synergistic Co-catalysis in Methyltrioxorhenium(VII) Systems
The performance of MTO catalytic systems can be significantly enhanced through the principles of cooperative and synergistic catalysis, where the interplay between the catalyst, oxidant, and various additives leads to improved activity, selectivity, or stability.
A primary example is the MTO/hydrogen peroxide system, which is often promoted by a Lewis base such as pyridine or pyrazole. researchgate.net In this system, there is a synergistic effect between the components. MTO activates the hydrogen peroxide to form highly reactive perrhenic species. The Lewis base, as discussed previously, modulates the acidity of the Re center, preventing side reactions and accelerating the catalytic turnover. rsc.org This three-component system (MTO/H₂O₂/Lewis Base) is far more efficient for epoxidation than MTO/H₂O₂ alone, especially for sensitive substrates. researchgate.net
Water can also act as a co-catalyst in MTO-mediated epoxidations. acs.org Studies have shown that the presence of water molecules can strongly accelerate the catalytic cycle by mediating the proton transfer steps required for the formation of the active peroxo complexes from MTO and hydrogen peroxide. acs.org
Beyond epoxidation, co-catalysts have been employed to boost MTO's performance in other reactions. In the deoxydehydration of mucic acid, the addition of a Brønsted acid co-catalyst like p-toluenesulfonic acid (TsOH) leads to a considerable increase in reactivity. rsc.org This allows for lower MTO catalyst loadings and is attributed to the acid additive assisting in a key step of the catalytic cycle. rsc.org Conversely, in the same reaction system, modifying the MTO catalyst with pyridine can reduce its acidity and shift the selectivity towards a different product (muconic acid), demonstrating how co-catalysts can be used to tune reaction pathways. rsc.org
Characterization Techniques for Methyltrioxorhenium Vii Complexes and Catalytic Systems
Structural Elucidation of Methyltrioxorhenium(VII) Adducts and Intermediates
The primary technique for the definitive structural characterization of crystalline solids is single-crystal X-ray crystallography. patnawomenscollege.in This powerful method provides precise information on the three-dimensional arrangement of atoms, bond lengths, and bond angles within a molecule. patnawomenscollege.in For MTO chemistry, it has been indispensable in determining the geometry of its various adducts and stable intermediates.
MTO readily forms octahedral adducts upon reaction with bidentate Lewis bases. acs.org X-ray crystallography has revealed that these complexes typically exhibit a distorted octahedral geometry in the solid state. acs.org The coordination of the bidentate ligand to the rhenium center alters the geometry from the tetrahedral structure of free MTO. This structural change is a key aspect of activating MTO for certain catalytic applications. The analysis of these crystal structures provides invaluable data on the Re-N bond distances, which correlate with the strength of the ligand interaction. acs.orgnsf.gov
The process of obtaining a structure via X-ray crystallography involves three main steps: producing a high-quality single crystal, measuring the diffraction pattern of X-rays passing through the crystal, and computationally processing this data to generate a model of the atomic arrangement. patnawomenscollege.in This technique has been successfully applied to numerous MTO-ligand complexes, providing foundational knowledge of their solid-state structures. acs.orgpurdue.edu
Spectroscopic Methods for Probing Active Sites and Reaction Progress in Methyltrioxorhenium(VII) Catalysis
A variety of spectroscopic methods are employed to study MTO catalytic systems, providing insights into the electronic structure of the active sites and the dynamics of the reaction. unibo.it
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for studying the structure and dynamics of MTO complexes in solution.
¹H and ¹³C NMR : These standard NMR techniques are used to characterize the organic ligands coordinated to the MTO center and to monitor their transformation during catalysis. researchgate.net Time-course ¹H NMR measurements, for instance, have been used to determine rate constants for proton/deuteron exchange of MTO in various organic solvents. researchgate.net
¹⁷O NMR : This less common technique is particularly informative for MTO chemistry as it directly probes the oxygen atoms bonded to the rhenium center. researchgate.net The chemical shifts of the ¹⁷O nuclei are highly sensitive to the electronic environment, providing detailed information about the frontier molecular orbitals at the rhenium center. researchgate.net It has been used to confirm the transformation of hydrotrioxides (ROOOH) to dihydrogen trioxide (HOOOH) mediated by MTO. vulcanchem.com
Ligand Exchange : NMR spectroscopy can demonstrate the lability of ligands in MTO adducts. At elevated temperatures, many MTO complexes undergo rapid ligand-exchange reactions in solution, a process that can be monitored by changes in the NMR spectra. The ease of this exchange is directly related to the Lewis basicity of the ligand; stronger bases form more stable adducts with slower exchange rates. acs.org
Vibrational Spectroscopy (IR and Raman) : Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules and are particularly useful for studying the Re=O bonds in MTO and its derivatives. unibo.itresearchgate.net
The formation of a Lewis base adduct with MTO, such as with bipyridyl-functionalized silica, can be confirmed by shifts in the IR and Raman bands corresponding to the Re=O vibrations. researchgate.net
Raman spectroscopy is highly sensitive to the molecular structure of metal oxide catalytic active sites and can be used to characterize them under various conditions. acs.org High-resolution FT-Raman spectra have been used to make unambiguous assignments of the vibrational modes of solid MTO, including splitting of bands that derive from the E modes of the isolated molecule due to crystal site symmetry. researchgate.net
UV-Visible (UV-Vis) Spectroscopy : This technique is used to study the electronic transitions within MTO complexes and to monitor reaction kinetics.
Spectrophotometric titration, monitored by UV-Vis spectroscopy, allows for the determination of formation constants (K_f) and enthalpies for the formation of MTO adducts with N-donor bases. acs.orgresearchgate.net
In catalytic oxidations, such as olefin epoxidation, the kinetics can be studied by monitoring the spectral changes of peroxo-rhenium complexes in the visible region. For example, the decrease in absorbance at 360 nm, attributed to the reaction of both monoperoxo- and diperoxorhenium species with the olefin, can be tracked over time to determine rate constants. electronicsandbooks.com
Advanced Analytical Techniques for Methyltrioxorhenium(VII) Reaction Monitoring
To gain deeper mechanistic insights, particularly regarding short-lived intermediates, advanced analytical techniques are essential.
Electrospray Ionization Mass Spectrometry (ESI-MS) : ESI-MS is an exceptionally powerful tool for monitoring catalytic reactions in situ. connectedpapers.comuvic.ca It is a soft ionization technique that can transfer ionic species from solution into the gas phase for mass analysis, allowing for the direct observation of catalyst resting states and reaction intermediates. researchgate.netnih.gov
Mechanistic Studies : ESI-MS has been applied to study the base-promoted decomposition of MTO to methane (B114726) and perrhenate (B82622) (ReO₄⁻). By using an internal standard, the increase in the perrhenate signal can be monitored over time to acquire kinetic data. acs.org This technique is sensitive enough to detect the individual isotopomers of ReO₄⁻ (¹⁸⁵Re and ¹⁸⁷Re). acs.org
Intermediate Detection : In catalytic cycles, ESI-MS can provide "snapshots" of the changing composition of ionic species in the reaction solution. researchgate.net This capability is crucial for identifying and characterizing transient intermediates that are difficult to isolate or observe by other means, providing direct evidence for proposed mechanistic pathways. researchgate.net The technique is fast, sensitive, and can handle complex mixtures, making it ideal for dissecting catalytic systems that contain reactants, products, byproducts, and various catalyst states simultaneously. uvic.ca
Coupled Techniques : ESI-MS is often coupled with liquid chromatography (LC-MS) or used in flow-injection analysis to study reaction mixtures. researchgate.netcore.ac.uk This combination allows for the separation of components before mass analysis, further clarifying the composition of a complex reaction solution.
Quadrupole Mass Spectrometry (QMS) : In studies involving gas-phase reactants or products, QMS is used to analyze the gas composition within the reactor. tue.nl While traditionally limited to scanning single masses at a time, modern methods allow for the simultaneous screening of all mass-to-charge ratios, enabling the identification of complex or unexpected reaction byproducts. tue.nl
Compound and Abbreviation Table
| Name/Abbreviation | Formula |
| Methyltrioxorhenium(VII) (MTO) | CH₃ReO₃ |
| Perrhenate | ReO₄⁻ |
| Hydrogen Peroxide | H₂O₂ |
| Methane | CH₄ |
| Hydrotrioxide | ROOOH |
| Dihydrogen trioxide | H₂O₃ |
| Bipyridine | C₁₀H₈N₂ |
| Pyrazole | C₃H₄N₂ |
| α-Methylstyrene | C₉H₁₀ |
| Acetonitrile | CH₃CN |
| p-Toluenesulfonate | C₇H₇SO₃⁻ |
Future Perspectives in Methyltrioxorhenium Vii Chemistry
Rational Design Principles for Enhanced Methyltrioxorhenium(VII) Catalysts
To improve the efficacy, selectivity, and stability of MTO, researchers are moving beyond empirical testing towards the rational design of catalyst systems. This involves a multi-pronged approach that includes ligand modification, immobilization on solid supports, and the use of computational modeling. uark.eduethz.ch
Ligand Modification: The coordination of Lewis basic ligands to the rhenium center can significantly alter the catalyst's properties. Bidentate Lewis bases, such as those with nitrogen donor atoms (e.g., bipyridines), can form stable, well-defined octahedral adducts with MTO. acs.org The electronic and steric properties of these ligands directly influence the metal-ligand interaction strength and, consequently, the catalytic activity and selectivity in reactions like epoxidation. acs.org For example, modifying MTO with pyridine (B92270) derivatives has been shown to reduce its acidity and steer the reaction selectivity in the oxidation of biomass-derived molecules. rsc.org
Immobilization and Heterogenization: A key strategy for enhancing catalyst stability and enabling easy separation and recycling is immobilization onto solid supports. Various materials, including functionalized mesoporous silicas (like MCM-41), polymers, and alumina, have been used to anchor MTO. chinesechemsoc.orgresearchgate.net The most common approach involves tethering the MTO molecule via nitrogen-containing functional groups. researchgate.net This not only creates a more robust, heterogeneous catalyst but can also influence its reactivity compared to its homogeneous counterpart. chinesechemsoc.orgethz.ch
Computational Design: The development of more active and selective catalysts is increasingly guided by computational chemistry. uark.educhimia.ch Density Functional Theory (DFT) and other modeling techniques allow for a molecular-level understanding of reaction mechanisms and the relationship between a catalyst's structure and its activity. ethz.ch This predictive power enables the in silico design of new ligand environments or support interactions that can destabilize reaction intermediates or ease product coordination, leading to the development of next-generation catalysts with superior performance. uark.eduethz.ch
| Catalyst System | Modification Strategy | Target Reaction | Key Finding | Reference |
|---|---|---|---|---|
| MTO / Bidentate Lewis Base Adducts | Ligand Modification | Olefin Epoxidation | Forms active and highly selective peroxo complexes; ligand exchange depends on Lewis basicity. | acs.org |
| MTO on Bipyridyl-Functionalized Mesoporous Silica | Immobilization | Olefin Epoxidation | Anchoring MTO via nitrogen-containing tethers creates a recyclable heterogeneous catalyst. | researchgate.net |
| MTO-supported Aluminum | Heterogenization | Polyolefin Depolymerization | Creates a thermally stable catalyst for converting polyethylene (B3416737) to propylene. | chinesechemsoc.org |
| MTO / Pyridine | Ligand Modification | Biomass Oxidation | Modification reduces catalyst acidity and improves selectivity towards muconic acid. | rsc.org |
Integration of Methyltrioxorhenium(VII) Chemistry into Sustainable Chemical Manufacturing
The principles of green chemistry—reducing waste, using safer chemicals, and improving energy efficiency—are central to modern chemical manufacturing. nih.gov MTO chemistry is well-positioned to contribute to these goals through its application in biomass valorization and the use of environmentally benign reaction media. nih.govrsc.org
Biomass Conversion: MTO has emerged as a promising catalyst for converting renewable biomass into valuable platform chemicals. rsc.org It has shown high efficiency in the deoxydehydration (DODH) of glycerol (B35011) and other sugar alcohols to produce allyl alcohol and other useful precursors. rsc.orguark.edu A significant area of development is the depolymerization and oxidation of lignin (B12514952), a complex aromatic biopolymer that is a major waste product of the paper industry. nih.gov In a novel approach, MTO, used in tandem with hydrogen peroxide generated in-situ within a Microbial Electrochemical Cell (MEC), selectively oxidized Kraft lignin into valuable feedstock chemicals like guaiacol. nih.gov This system not only valorizes waste lignin but also simultaneously treats wastewater, showcasing a highly integrated and sustainable process. nih.gov
Green Reaction Media: The performance of MTO catalysis is being extensively studied in nonconventional, "green" solvents to minimize the reliance on volatile and often toxic organic compounds. nih.gov Ionic liquids have received particular attention as reaction media for MTO-catalyzed oxidations. nih.gov These solvents can enhance catalyst stability and facilitate product separation. Furthermore, performing MTO-catalyzed reactions under solvent-free conditions is another key strategy for developing more sustainable processes. nih.gov The combination of the highly efficient MTO catalyst with green oxidants like hydrogen peroxide or its solid urea (B33335) complex further strengthens its green chemistry credentials. nih.gov
| Biomass Feedstock | MTO-Catalyzed Reaction | Key Product(s) | Significance | Reference |
|---|---|---|---|---|
| Glycerol | Deoxydehydration (DODH) | Allyl Alcohol | Conversion of a biodiesel byproduct into a valuable chemical intermediate. | rsc.org |
| D-erythrose / D-threose | Deoxydehydration (DODH) | Furan | Demonstrates MTO's ability to convert various sugar alcohols. | rsc.org |
| Kraft Lignin | Oxidative Depolymerization | Guaiacol, other aromatic feedstock chemicals | Valorization of industrial waste lignin into high-value products. | nih.gov |
| Phenolic derivatives (from lignin) | Oxidation | Muconic Acid | Production of a precursor for adipic acid, a key nylon monomer. | rsc.org |
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing MTO with high yield and purity?
- Methodological Answer : A nontoxic, high-yield synthesis involves reacting silver perrhenate (AgReO₄) with methylzinc acetate (CH₃ZnOAc) derived from trimethylaluminum and zinc acetate. This approach minimizes hazardous intermediates and achieves yields >90% under controlled anhydrous conditions. Reaction parameters (temperature, solvent polarity) must be optimized to suppress byproduct formation, such as rhenium oxides .
Q. How can MTO’s Lewis acidity be experimentally quantified?
- Methodological Answer : Use spectrophotometric titration with N-donor ligands (e.g., pyridine) in nonpolar solvents (e.g., CCl₄). Formation constants (Kf) and enthalpies (ΔH) derived from these titrations correlate with Hammett σ constants, providing a Lewis acidity scale. For example, pyridine adducts show Kf values inversely proportional to solvent dielectric constants, confirming solvent polarity effects on adduct stability .
Q. What characterization techniques are critical for verifying MTO adduct structures?
- Methodological Answer : Combine X-ray crystallography (for solid-state geometry), NMR spectroscopy (to monitor ligand exchange dynamics), and FTIR (to confirm Re=O and Re-C vibrational modes). For example, distorted octahedral geometries in MTO-Lewis base adducts are validated via crystallography, while <sup>1</sup>H NMR reveals rapid ligand exchange in solution at elevated temperatures .
Advanced Research Questions
Q. How do solvent polarity and ligand basicity influence MTO’s catalytic activity in epoxidation?
- Methodological Answer : Solvent polarity modulates adduct stability: polar solvents (high dielectric constant) reduce Kf for MTO-ligand complexes, increasing free MTO availability for H2O2 activation. Stronger Lewis bases (e.g., pyridine vs. weaker amines) form more stable adducts but require higher temperatures for ligand dissociation to regenerate active peroxo intermediates. Thermodynamic cycles show that net desolvation energy (ΔGdesolv) drives adduct formation in nonpolar media .
Q. What strategies resolve contradictions in reported turnover numbers (TONs) for MTO-catalyzed epoxidation?
- Methodological Answer : Discrepancies arise from differing H2O2 concentrations, substrate steric effects, and water sensitivity. To standardize TONs:
- Use anhydrous conditions with UHP (urea-H2O2) as oxidant to minimize hydrolysis.
- Prefer substrates with low steric hindrance (e.g., cyclooctene over styrene derivatives).
- Monitor Re leaching via ICP-MS to confirm catalyst stability .
Q. How can MTO be immobilized for recyclable catalysis without significant activity loss?
- Methodological Answer : Heterogenize MTO on mesoporous silica or polymer supports (e.g., polystyrene-divinylbenzene) via covalent grafting or electrostatic interactions. For example, MTO immobilized on poly(4-vinylpyridine) retains >80% epoxidation activity after 5 cycles due to stable Re-O-support bonds. Characterize leaching via Re content analysis in post-reaction supernatants .
Q. What experimental designs mitigate MTO’s toxicity in biological or environmental studies?
- Methodological Answer : Preliminary ecotoxicity assessments (e.g., Daphnia magna assays) indicate MTO’s acute toxicity (LC50 < 1 mg/L). Mitigation strategies include:
- Encapsulation in biocompatible matrices (e.g., cyclodextrins).
- Substitution with less toxic Re(V) analogs (e.g., ReO2(py)2Cl) in non-aqueous systems.
- Rigorous waste neutralization protocols using reducing agents (e.g., Na2S2O3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
